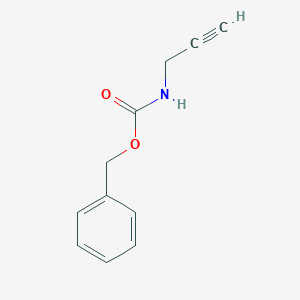
Benzyl prop-2-yn-1-ylcarbamate
Übersicht
Beschreibung
Benzyl prop-2-yn-1-ylcarbamate is a chemical compound that can be synthesized through various methods and has been the subject of multiple studies due to its potential applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a benzyl group attached to a carbamate moiety, which in turn is connected to a prop-2-yn-1-yl group. This structure has been explored for its reactivity and utility in the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of benzyl prop-2-yn-1-ylcarbamate derivatives can be achieved through different synthetic routes. For instance, 1-Aryl-1-alkenyl N,N-diisopropylcarbamates are obtained from alkyl aryl ketones and N,N-diisopropylcarbamoyl chloride by heating with excess pyridine, which can then undergo syn-carbolithiation to produce lithiated benzyl carbamates . Another method involves the reaction of phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as solvent, leading to the formation of (prop-2-ynyloxy) benzene derivatives . Additionally, benzyl carbamates have been synthesized from L-aspartic acid through a multi-step process, demonstrating the versatility of these compounds in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of benzyl prop-2-yn-1-ylcarbamate and its derivatives has been characterized using various spectroscopic techniques, including IR, NMR, and X-ray diffraction. For example, the crystal structure of benzyl N-(1,3-benzothiazol-2-yl)-N-benzylcarbamate was determined to be monoclinic with specific unit cell parameters, and the presence of weak intermolecular hydrogen bonds was observed . Similarly, the stereochemistry of substituted 2-aminobicyclo[3.1.0]hexane and 2-aminobicyclo[5.1.0]octane derivatives was established using single crystal X-ray diffraction .
Chemical Reactions Analysis
Benzyl carbamates participate in various chemical reactions, which can be utilized to synthesize a wide range of compounds. For instance, they can react with amines to give substitution products, with potassium cyanide to afford cyanomethyl derivatives, and with diazomethane to furnish methylation products . The reactivity of these compounds can be influenced by the presence of different substituents, which can affect the stability and outcome of the reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl prop-2-yn-1-ylcarbamate derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the stability of the phenoxide ion, which in turn influences the yield of the reaction . The crystal structure and hydrogen bonding patterns contribute to the stability of the compound, as seen in the case of benzyl N-(1,3-benzothiazol-2-yl)-N-benzylcarbamate . Additionally, the anticonvulsant activity of substituted benzo[d]thiazol-2-ylcarbamates has been evaluated, indicating the potential medicinal applications of these compounds .
Wissenschaftliche Forschungsanwendungen
Stereochemical Assignment in Crystal Structures
- Scientific Field : Materials Science and Chemistry.
- Application Summary : BPY plays a role in the stereochemical assignment of certain compounds.
- Methods of Application : Christensen et al. (2011) utilized crystals of benzyl derivatives for unambiguous determination of relative configurations within structures using single-crystal X-ray diffraction.
- Results : This technique is crucial in understanding the 3D arrangement of atoms in crystal structures and has applications in materials science and chemistry.
Synthesis of Organic Compounds
- Scientific Field : Organic Chemistry.
- Application Summary : BPY derivatives are instrumental in the synthesis of various organic compounds.
- Methods of Application : Pirc et al. (2003) demonstrated its use in the parallel solution phase synthesis of specific benzyl derivatives.
- Results : This highlights its versatility in organic synthesis and potential applications in pharmaceuticals and materials science.
Antimitotic Agent Synthesis
- Scientific Field : Medicinal Chemistry.
- Application Summary : BPY derivatives are used in synthesizing antimitotic agents.
- Methods of Application : Temple (1990) discussed the synthesis of imidazo [4,5-c]pyridin-6-ylcarbamates.
- Results : These have applications in cancer research and treatment due to their ability to inhibit cell proliferation and induce mitotic arrest.
Catalytic Applications in Organic Reactions
- Scientific Field : Organic Chemistry.
- Application Summary : BPY derivatives facilitate specific reactions.
- Methods of Application : Gabriele et al. (2006) used these derivatives in the synthesis of benzo [1,4]dioxine and benzo [1,4]oxazine derivatives.
- Results : This showcases its catalytic role in complex organic reactions.
Investigating Microtubule Dynamics in Fungi
- Scientific Field : Biological Research.
- Application Summary : BPY derivatives are used to study microtubule dynamics in fungi.
- Methods of Application : Howard and Aist (1980) analyzed the effects of methyl benzimidazole-2-ylcarbamate on microtubules.
- Results : This provides insights into fungal morphogenesis and potential applications in antifungal research.
Synthesis of Antifungal Agents
- Scientific Field : Medicinal Chemistry .
- Application Summary : BPY derivatives are used in the synthesis of antifungal agents .
- Methods of Application : The synthesis involves the reaction of BPY with various antifungal agents to produce new compounds .
- Results : These new compounds have shown potential in inhibiting the growth of various fungi, providing a new avenue for antifungal research .
Synthesis of Antiviral Agents
- Scientific Field : Medicinal Chemistry .
- Application Summary : BPY derivatives are used in the synthesis of antiviral agents .
- Methods of Application : The synthesis involves the reaction of BPY with various antiviral agents to produce new compounds .
- Results : These new compounds have shown potential in inhibiting the growth of various viruses, providing a new avenue for antiviral research .
Synthesis of Antimalarial Agents
- Scientific Field : Medicinal Chemistry .
- Application Summary : BPY derivatives are used in the synthesis of antimalarial agents .
- Methods of Application : The synthesis involves the reaction of BPY with various antimalarial agents to produce new compounds .
- Results : These new compounds have shown potential in inhibiting the growth of various malaria parasites, providing a new avenue for antimalarial research .
Safety And Hazards
Eigenschaften
IUPAC Name |
benzyl N-prop-2-ynylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-8-12-11(13)14-9-10-6-4-3-5-7-10/h1,3-7H,8-9H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBHWCDDVMKYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456565 | |
| Record name | Benzyl prop-2-yn-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl prop-2-yn-1-ylcarbamate | |
CAS RN |
120539-91-5 | |
| Record name | Benzyl prop-2-yn-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZYL PROP-2-YN-1-YLCARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

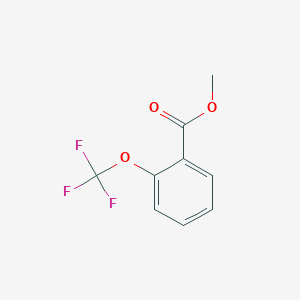
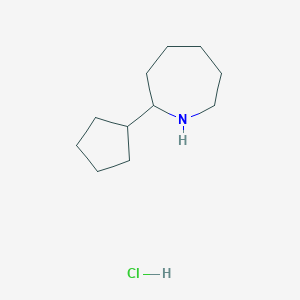
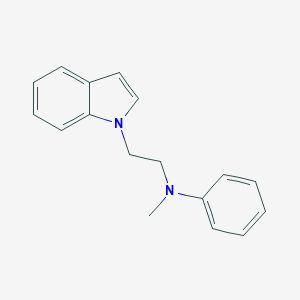
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B121514.png)
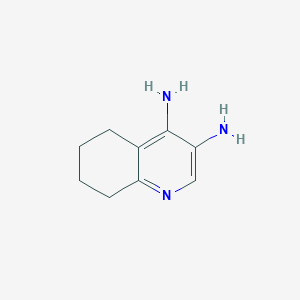
![Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane](/img/structure/B121518.png)
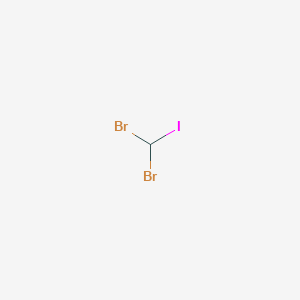
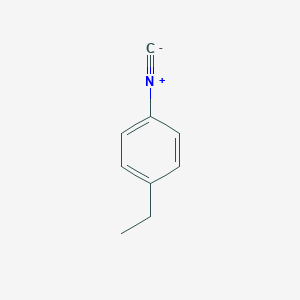
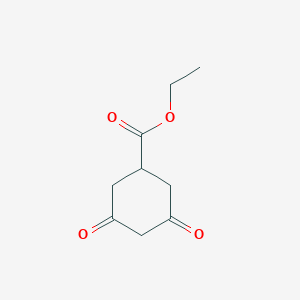
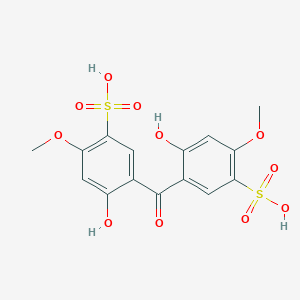
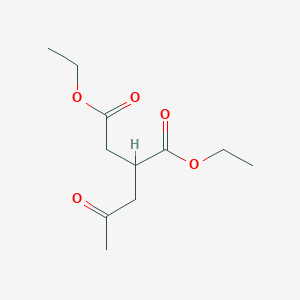
![2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane](/img/structure/B121533.png)
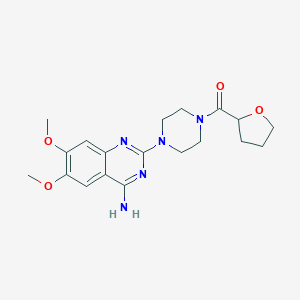
![N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121540.png)